Methyl 5-amino-4,4-difluoropentanoate HCl

DPP-4 inhibitor synthesis Type 2 diabetes Gemigliptin intermediate

For DPP-4 inhibitor programs, Methyl 5-amino-4,4-difluoropentanoate HCl delivers critical metabolic stability via its 4,4-difluoro blocking group, which resists enzymatic degradation and lowers amine basicity (predicted pKa 6.87). This validated Gemigliptin intermediate enables reproducible SAR exploration and lead optimization. Procurement ensures the precise structural framework required for target engagement—generic non-fluorinated esters are scientifically invalid substitutes.

Molecular Formula C6H12ClF2NO2
Molecular Weight 203.61 g/mol
Cat. No. B14764996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-4,4-difluoropentanoate HCl
Molecular FormulaC6H12ClF2NO2
Molecular Weight203.61 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(CN)(F)F.Cl
InChIInChI=1S/C6H11F2NO2.ClH/c1-11-5(10)2-3-6(7,8)4-9;/h2-4,9H2,1H3;1H
InChIKeyGJFJDKALAUIPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-4,4-difluoropentanoate HCl: Procurement-Ready Overview of a Key Fluorinated Building Block


Methyl 5-amino-4,4-difluoropentanoate HCl (CAS 911634-74-7) is a fluorinated amino acid ester hydrochloride salt with the molecular formula C6H12ClF2NO2 and a molecular weight of 203.61 g/mol . This compound serves as a versatile intermediate in pharmaceutical synthesis, featuring a pentanoate backbone with two fluorine atoms at the 4-position and an amino group at the 5-position . The 4,4-difluoro substitution pattern distinguishes it from non-fluorinated and mono-fluorinated analogs, conferring altered physicochemical properties including increased lipophilicity and enhanced metabolic stability relative to unsubstituted amino acid esters [1]. Commercially available with typical purity specifications of ≥95% to 98% from multiple suppliers, this compound is primarily utilized as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and related bioactive molecules .

Methyl 5-amino-4,4-difluoropentanoate HCl: Why Generic 5-Aminopentanoate Esters Cannot Replace This Fluorinated Intermediate


Substituting Methyl 5-amino-4,4-difluoropentanoate HCl with non-fluorinated 5-aminopentanoate esters (such as methyl 5-aminopentanoate hydrochloride, CAS 29840-56-0) fundamentally alters downstream molecular properties in ways that compromise pharmaceutical development objectives. The gem-difluoro substitution at the 4-position functions as a metabolic blocking group, as the stability of carbon-fluorine bonds impedes enzymatic degradation pathways including beta-oxidation [1]. In structurally analogous systems, difluorination has been demonstrated to increase resistance to enzymatic degradation and enhance metabolic stability compared to non-fluorinated counterparts [2]. Furthermore, the 4,4-difluoro moiety serves as a bioisostere that modulates amine basicity—the predicted pKa of the free base form (6.87) is substantially lower than that of non-fluorinated 5-aminopentanoate esters, altering protonation states under physiological conditions and consequently affecting membrane permeability and target binding . For procurement decisions in medicinal chemistry programs targeting DPP-4 inhibition or requiring metabolically stabilized amino acid building blocks, these physicochemical distinctions render generic substitution scientifically invalid.

Methyl 5-amino-4,4-difluoropentanoate HCl: Quantitative Comparative Evidence for Procurement Decisions


Validated Pharmaceutical Utility: Methyl 5-amino-4,4-difluoropentanoate HCl as the Documented Key Intermediate for FDA-Equivalent Approved DPP-4 Inhibitor Gemigliptin

Methyl 5-amino-4,4-difluoropentanoate HCl is explicitly documented as a key intermediate in the synthesis of Gemigliptin (brand name Zemiglo®), a DPP-4 inhibitor approved by the Korean Food and Drug Administration in 2012 for the treatment of type 2 diabetes mellitus . This establishes a validated pharmaceutical manufacturing pathway with defined regulatory precedent. In contrast, the non-fluorinated analog methyl 5-aminopentanoate hydrochloride (CAS 29840-56-0) lacks documentation as a critical intermediate in any approved DPP-4 inhibitor or comparable marketed pharmaceutical . The procurement value is further substantiated by Gemigliptin's documented potency against DPP-4 (Ki = 7.25 ± 0.67 nM) as a reversible, competitive, long-acting inhibitor [1].

DPP-4 inhibitor synthesis Type 2 diabetes Gemigliptin intermediate Pharmaceutical manufacturing

Comparative Metabolic Stability: 4,4-Difluoro Substitution Provides Demonstrated Resistance to Enzymatic Hydrolysis Relative to Non-Fluorinated Substrates

In structurally analogous 4,4-difluoro-substituted glutamyl systems, fluorine substitution results in a significant decrease in enzymatic hydrolysis rates under steady-state conditions due to a 15-fold increase in Km compared to the unsubstituted substrate [1]. This class-level evidence demonstrates that the gem-difluoro moiety at the 4-position confers substantial resistance to enzymatic degradation. The metabolic stability of carbon-fluorine bonds further suggests that the gem-difluoro group may block beta-oxidation pathways that would otherwise degrade non-fluorinated amino acid esters [2]. In contrast, non-fluorinated methyl 5-aminopentanoate undergoes rapid biotransformation, with studies documenting intramolecular aminolysis to pyrrolidinone and piperidinone derivatives under physiological conditions [3].

Metabolic stability Fluorine bioisostere Enzymatic degradation Half-life extension

Chemical Differentiation: Altered Amine Basicity (pKa Shift) Relative to Non-Fluorinated 5-Aminopentanoate Esters Modulates Protonation-Dependent Properties

The 4,4-difluoro substitution significantly modulates the amine basicity of the 5-aminopentanoate scaffold. The predicted pKa of the free base form of Methyl 5-amino-4,4-difluoropentanoate is 6.87 ± 0.30 . In comparison, structurally analogous ethyl 2-amino-4,4-difluorobutanoate exhibits a predicted pKa of 6.06 ± 0.33, while non-fluorinated amino acid esters typically display pKa values in the range of 9.0-10.5 for primary amines [1]. This approximately 2-3 unit reduction in basicity fundamentally alters the protonation state of the amine at physiological pH (7.4), directly impacting membrane permeability, tissue distribution, and target binding interactions in downstream drug candidates [2].

Amine basicity pKa modulation Membrane permeability Bioisostere

Chain Length Specificity: The 5-Amino-4,4-difluoropentanoate Scaffold Occupies a Unique Position in Structure-Activity Relationships Relative to Shorter-Chain Difluoro Analogs

In fluorinated ω-amino acid analog systems, inhibitory activity demonstrates a clear chain-length dependency that decreases with increasing chain length [1]. The 5-amino-4,4-difluoropentanoate scaffold (five-carbon chain) occupies a distinct position in this structure-activity continuum compared to shorter-chain analogs such as methyl 2-amino-4,4-difluorobutanoate (four-carbon chain, CAS 1192057-21-8) and longer-chain derivatives. This chain-length specificity is critical because while β-difluoromethyl-β-alanine and 2,4-difluoro-3-aminobutyric acid represent the most potent GABA-T inhibitors in this class, the five-carbon pentanoate scaffold provides a differentiated pharmacological profile suitable for distinct target applications including DPP-4 inhibition .

Structure-activity relationship Chain length optimization GABA-T inhibition Fluorinated amino acid

Lipophilicity Modulation: Gem-Difluoro Substitution Increases LogP Relative to Non-Fluorinated Amino Acid Esters, Altering Membrane Partitioning

The introduction of the gem-difluoro moiety at the 4-position increases lipophilicity compared to non-fluorinated amino acid esters. In structurally analogous difluorinated amino acid ester systems, the difluoromethyl moiety imparts increased lipophilicity and resistance to enzymatic degradation [1]. Methyl 2-amino-4,4-difluorobutanoate exhibits a predicted XLogP3 of 0.5 [2], while ethyl 2-amino-4,4-difluorobutanoate shows a predicted XLogP3 of 0.8 [3]. Non-fluorinated methyl 5-aminopentanoate hydrochloride, by contrast, is described as highly water-soluble with lower lipid partitioning . This lipophilicity enhancement facilitates improved membrane permeability and cellular uptake of downstream drug candidates—a critical parameter for oral bioavailability in pharmaceutical development.

Lipophilicity LogP Membrane permeability Drug-likeness

Methyl 5-amino-4,4-difluoropentanoate HCl: Evidence-Based Application Scenarios for Procurement and Research


DPP-4 Inhibitor Development and Manufacturing Programs

Methyl 5-amino-4,4-difluoropentanoate HCl serves as a critical intermediate for the synthesis of Gemigliptin, an approved DPP-4 inhibitor with documented potency (Ki = 7.25 ± 0.67 nM) against the DPP-4 enzyme [1]. This validated pharmaceutical manufacturing pathway establishes procurement justification for programs developing DPP-4 inhibitors, where the 5-amino-4,4-difluoropentanoate scaffold provides the precise structural framework required for target engagement. The compound's role as a Gemigliptin intermediate is explicitly documented in commercial supplier catalogs, confirming its industrial relevance .

Metabolically Stabilized Peptidomimetic Design

The 4,4-difluoro substitution provides demonstrated resistance to enzymatic degradation, with class-level evidence showing a 15-fold increase in Km for difluorinated substrates compared to non-fluorinated controls [1]. This metabolic stabilization, combined with altered amine basicity (predicted pKa 6.87 vs. 9.0-10.5 for non-fluorinated analogs), makes this compound particularly valuable for designing peptidomimetics requiring extended half-life and sustained target engagement . The gem-difluoro moiety functions as a metabolic blocking group that impedes beta-oxidation pathways .

Fluorinated Building Block for Structure-Activity Relationship Studies

The five-carbon 5-amino-4,4-difluoropentanoate scaffold occupies a distinct position in the structure-activity continuum of fluorinated ω-amino acid analogs, where inhibitory activity demonstrates chain-length dependency [1]. This unique chain-length specificity enables systematic SAR exploration for DPP-4 and related enzyme targets. The compound's dual functionality—featuring both an amino group for further functionalization and a methyl ester for controlled hydrolysis or coupling—provides versatile synthetic utility .

Bioisostere Replacement in Drug Optimization Programs

The 4,4-difluoro moiety serves as an effective bioisostere that simultaneously modulates multiple drug-relevant properties: reduced amine basicity (pKa shift of approximately 2-3 units), increased lipophilicity (predicted XLogP3 0.5-0.8 vs. highly water-soluble non-fluorinated analogs), and enhanced metabolic stability [1]. This multi-parameter optimization profile is particularly valuable for lead optimization programs seeking to improve membrane permeability and oral bioavailability while maintaining target potency. The compound's commercial availability with purity specifications of ≥95-98% supports reproducible research outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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